2-Amino-5-bromothiazole hydrobromide 2-Amino-5-bromothiazole hydrobromide
Brand Name: Vulcanchem
CAS No.: 729558-58-1
VCID: VC8472252
InChI: InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
SMILES: C1=C(SC(=N1)N)Br.Br
Molecular Formula: C3H4Br2N2S
Molecular Weight: 259.95 g/mol

2-Amino-5-bromothiazole hydrobromide

CAS No.: 729558-58-1

Cat. No.: VC8472252

Molecular Formula: C3H4Br2N2S

Molecular Weight: 259.95 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-bromothiazole hydrobromide - 729558-58-1

Specification

CAS No. 729558-58-1
Molecular Formula C3H4Br2N2S
Molecular Weight 259.95 g/mol
IUPAC Name 5-bromo-1,3-thiazol-2-amine;hydrobromide
Standard InChI InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Standard InChI Key NUSVDASTCPBUIP-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)N)Br.Br
Canonical SMILES C1=C(SC(=N1)N)Br.Br

Introduction

Chemical Identity and Structural Features

2-Amino-5-bromothiazole hydrobromide belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered aromatic ring. The compound’s IUPAC name is 5-bromo-1,3-thiazol-2-amine hydrobromide, and its SMILES notation is BrC1=CN=C(N)S1.[H]Br . Key identifiers include:

PropertyValueSource
CAS Registry Number61296-22-8
Molecular FormulaC₃H₄Br₂N₂S
Molecular Weight259.95 g/mol
XLogP3 (Partition Coefficient)2.66
Topological Polar Surface Area67.15 Ų

The crystal structure comprises a planar thiazole ring substituted with bromine at the 5-position and an amino group at the 2-position, stabilized by a hydrobromic acid counterion. Nuclear magnetic resonance (NMR) studies confirm aromatic proton resonance at δ 7.27 ppm (1H, s) for the thiazole ring proton .

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a melting point of 165°C (with decomposition) and a boiling point of 192.5°C at standard atmospheric pressure . Its solubility profile varies across solvents:

SolventSolubility (mg/mL)Classification
Water0.0668Sparingly soluble
Ethyl acetate4.25Moderately soluble
Hexane<0.01Insoluble

Data derived from ESOL and Ali solubility models indicate aqueous solubility limits of 0.0668 mg/mL and 0.0493 mg/mL, respectively . The lipophilicity profile (LogP = 1.66) suggests moderate permeability across biological membranes .

Spectroscopic Characterization

  • LCMS (Conditions A): Retention time = 3.40 min; [M+H]⁺ = 223.12/225.12 (isotopic pattern for bromine) .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.58 (s, 9H, tert-butyl), 7.24 (s, 1H, thiazole-H), 10.94 (bs, 1H, NH) .

Synthesis and Manufacturing

Bromination of 2-Aminothiazole

A common synthetic route involves electrophilic aromatic substitution using hydrobromic acid (HBr) and bromine under reflux conditions. Alternative methods employ m-chloroperoxybenzoic acid (mCPBA) in ethanol, achieving bromination via an unexpected electrophilic pathway.

Protection of the Amino Group

The amino group is frequently protected using di-tert-butyl dicarbonate (Boc₂O) to facilitate downstream reactions. Representative conditions include:

ReagentSolventTemperatureYield
Boc₂O, pyridineAcetonitrile22°C, 22 h46%
Boc₂O, DMAPTHF50°C, 48 h40%

Optimized protocols using pyridine as a base achieve higher yields (46–63%) compared to dimethylaminopyridine (DMAP)-mediated reactions . Post-synthesis purification typically involves silica gel chromatography with ethyl acetate/hexane gradients .

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

2-Amino-5-bromothiazole hydrobromide is a precursor to tert-butyl (5-bromothiazol-2-yl)carbamate, a scaffold in kinase inhibitors and antiviral agents . For example, its derivative was pivotal in synthesizing compounds evaluated in Journal of Medicinal Chemistry (2005) for antitumor activity .

Agrochemical Applications

The bromothiazole moiety is incorporated into herbicides and fungicides, leveraging its electron-deficient aromatic system for target binding. Recent patents highlight its role in protecting crops from Phytophthora infestans.

ParameterValue
GHS Signal WordWarning
Hazard StatementsH302 (harmful if swallowed)
H319 (causes eye irritation)
Precautionary MeasuresP305+P351+P338 (eye exposure protocol)

Research Frontiers and Challenges

Novel Synthetic Routes

Recent efforts focus on photocatalytic bromination to reduce reliance on hazardous bromine gas. Preliminary studies using N-bromosuccinimide (NBS) and visible-light catalysts show promise.

Biomedical Applications

Ongoing research explores its utility in positron emission tomography (PET) tracers, capitalizing on bromine’s isotopic properties for imaging applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator